molecular formula C21H22F3N5O B6453615 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2549031-55-0

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B6453615
CAS No.: 2549031-55-0
M. Wt: 417.4 g/mol
InChI Key: IKVOBSWLKRWZJT-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is a useful research compound. Its molecular formula is C21H22F3N5O and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.17764483 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O/c1-28-13-17(12-27-28)16-10-25-20(26-11-16)30-18-6-8-29(9-7-18)14-15-4-2-3-5-19(15)21(22,23)24/h2-5,10-13,18H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVOBSWLKRWZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22F3N5O\text{C}_{18}\text{H}_{22}\text{F}_{3}\text{N}_{5}\text{O}

This structure features a pyrazole ring and a pyrimidine moiety, both of which are known to contribute to biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study on trifluoromethyl phenyl derivatives found them to be effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, demonstrating low toxicity to human cells. The minimum inhibitory concentrations (MICs) for some derivatives were notably low, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMIC (μg/mL)Toxicity Level
Compound 59Staphylococcus aureus0.25Low
Compound 74Enterococcus faecalis0.5Low

The mechanisms underlying the biological activity of this compound involve inhibition of bacterial cell functions. Studies have shown that it affects macromolecular synthesis, leading to bactericidal effects against stationary phase cells, which are typically resistant to conventional antibiotics .

Resistance Development

Multistep resistance assays conducted on S. aureus and E. faecalis revealed a very low tendency for these bacteria to develop resistance through mutation when exposed to the compound, suggesting a robust mechanism that could be exploited in therapeutic applications .

Case Studies

A notable case study involved in vivo testing using mouse models. The compound was administered at doses up to 50 mg/kg with no observed adverse effects on vital organs, as assessed by multiple toxicity markers including blood plasma analysis and TUNEL assays for liver and kidney toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.